molecular formula C10H13BO3 B7893567 3-(But-3-enyloxy)phenylboronic acid

3-(But-3-enyloxy)phenylboronic acid

Cat. No.: B7893567
M. Wt: 192.02 g/mol
InChI Key: OTDUIBIWFWKPEZ-UHFFFAOYSA-N
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Description

3-(But-3-enyloxy)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a but-3-enyloxy group and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-enyloxy)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Typically an organic solvent such as toluene or ethanol

    Temperature: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-enyloxy)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Electrophiles such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenols, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

3-(But-3-enyloxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(But-3-enyloxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including sensing and separation technologies. The boronic acid group can interact with molecular targets such as enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

3-(But-3-enyloxy)phenylboronic acid can be compared with other similar compounds, such as:

    Phenylboronic acid: Lacks the but-3-enyloxy group, making it less versatile in certain synthetic applications.

    4-(3-Butenyloxy)phenylboronic acid: Similar structure but with the but-3-enyloxy group in a different position, which can affect its reactivity and applications.

    3-Formylphenylboronic acid: Contains a formyl group instead of the but-3-enyloxy group, leading to different chemical properties and uses.

Properties

IUPAC Name

(3-but-3-enoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h2,4-6,8,12-13H,1,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDUIBIWFWKPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCC=C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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